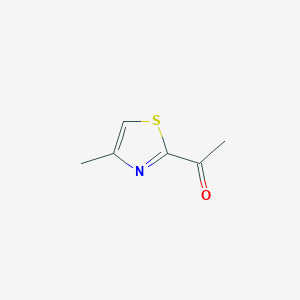

1-(4-Metiltiazol-2-il)etanona

Descripción general

Descripción

2-Acetyl-4-methylthiazole is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Acetyl-4-methylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Acetyl-4-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-4-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antioxidantes

2-Acetil-4-metiltiazol: se ha estudiado por sus posibles propiedades antioxidantes. Los antioxidantes son cruciales para proteger las células del estrés oxidativo, que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas. El anillo de tiazol, una estructura central en este compuesto, es conocido por contribuir a la actividad antioxidante, que puede ser aprovechada en el desarrollo de nuevos agentes terapéuticos .

Aplicaciones analgésicas y antiinflamatorias

Los efectos analgésicos (alivian el dolor) y antiinflamatorios de los derivados del tiazol los hacen valiosos en el tratamiento del dolor y la inflamación. La investigación ha demostrado que los compuestos como el 2-Acetil-4-metiltiazol pueden desarrollarse en medicamentos que ayudan a aliviar el dolor sin los efectos secundarios asociados con los analgésicos tradicionales .

Aplicaciones antimicrobianas y antifúngicas

Los compuestos de tiazol exhiben actividades antimicrobianas y antifúngicas significativas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos y antifúngicos. Esto es particularmente importante en la era de la creciente resistencia a los antibióticos. Las características estructurales del 2-Acetil-4-metiltiazol le permiten interactuar con los componentes celulares bacterianos y fúngicos, interrumpiendo su función y crecimiento .

Aplicaciones antivirales

El núcleo de tiazol se ha incorporado a moléculas con actividades antivirales, incluidos los tratamientos para el VIH. Al interferir con la replicación viral, los derivados del tiazol pueden proporcionar una base para desarrollar nuevos medicamentos antivirales, lo que es un campo de gran interés dados los desafíos continuos con las infecciones virales emergentes .

Aplicaciones neuroprotectoras

La neuroprotección se refiere a la preservación de la estructura y función neuronal. Los derivados del tiazol han mostrado promesa en roles neuroprotectores, lo que podría ayudar en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. La capacidad del compuesto para modular la síntesis de neurotransmisores es clave para su aplicación en este campo .

Aplicaciones antitumorales y citotóxicas

La investigación ha destacado el potencial antitumoral y citotóxico de los derivados del tiazol. Se ha informado que compuestos como el 2-Acetil-4-metiltiazol exhiben actividad citotóxica contra varias líneas celulares tumorales humanas, lo que indica su posible uso en la terapia del cáncer. La capacidad de dirigirse y matar las células cancerosas mientras se salvan las células sanas es un enfoque importante de la investigación en curso .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that modulates their function, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Pharmacokinetics

The compound’s molecular weight of 14119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-Acetyl-4-methylthiazole’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with thiazole derivatives, potential effects could include reduced inflammation and pain, inhibited growth of microbes or tumors, altered neuronal function, and more .

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUIPSFYQGKAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415955 | |

| Record name | 2-Acetyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7533-07-5 | |

| Record name | 2-Acetyl-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

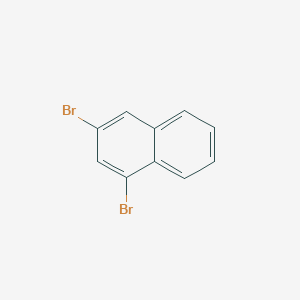

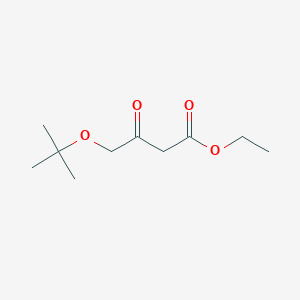

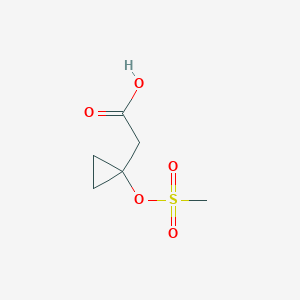

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)

![O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B1599895.png)

![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)

![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono] acetate](/img/structure/B1599901.png)